![molecular formula C25H26N2O4S B2937432 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 946334-26-5](/img/structure/B2937432.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a benzoyl group attached to a tetrahydroquinoline ring, an ethoxy group, and a methylbenzenesulfonamide group. These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group could increase its solubility in water .Scientific Research Applications
Catalytic Cyanation in Organic Synthesis
Manthena Chaitanya et al. (2013) explored the use of related sulfonamide compounds in catalytic cyanation of C-H bonds. This research is significant for the synthesis of benzonitrile derivatives, demonstrating the utility of these compounds in organic synthesis and pharmaceuticals (Chaitanya, Yadagiri, & Anbarasan, 2013).
Anticancer Activity
A study by A. Cumaoğlu et al. (2015) revealed that certain sulfonamide derivatives, including those structurally related to the compound , have potent pro-apoptotic effects on cancer cells. These findings are crucial for developing new cancer treatments (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Pharmacological Applications
M. Rahman et al. (2014) synthesized and evaluated a series of related compounds for their diuretic, antihypertensive, and anti-diabetic potential. This research highlights the diverse pharmacological applications of these derivatives (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Antimicrobial Activity
S. Vanparia et al. (2010) investigated the antimicrobial activity of novel sulfonamide derivatives, including quinoline and hydroxyquinoline compounds. These derivatives demonstrated significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).
Anticancer Agent Synthesis
K. Redda et al. (2010) focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally similar to the one . These compounds were evaluated as potential anticancer agents, showing promise in this therapeutic area (Redda, Gangapuram, & Ardley, 2010).
Spectroscopic Applications
A study by M. Kimber et al. (2003) explored the synthesis of compounds related to the one , focusing on their spectroscopic properties and potential applications in fluorescent imaging and sensing (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-12-13-22-20(17-21)10-7-15-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDZNFSYVTJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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